molecular formula C13H16O3 B14280657 Pentanoic acid, 2-methyl-3-oxo-, phenylmethyl ester CAS No. 162662-03-5

Pentanoic acid, 2-methyl-3-oxo-, phenylmethyl ester

Cat. No.: B14280657
CAS No.: 162662-03-5
M. Wt: 220.26 g/mol
InChI Key: NZYHGHUWOHDUSJ-UHFFFAOYSA-N
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Description

. It is an organic compound characterized by its ester functional group.

Preparation Methods

Synthetic Routes: The synthesis of phenylmethyl valerate involves the esterification of pentanoic acid (valeric acid) with benzyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The balanced chemical equation for this reaction is:

Valeric acid+Benzyl alcoholPhenylmethyl valerate+Water\text{Valeric acid} + \text{Benzyl alcohol} \rightarrow \text{Phenylmethyl valerate} + \text{Water} Valeric acid+Benzyl alcohol→Phenylmethyl valerate+Water

Industrial Production: Phenylmethyl valerate is not commonly produced on an industrial scale. it can be synthesized in laboratories for specific applications.

Chemical Reactions Analysis

Reactivity: Phenylmethyl valerate can undergo various chemical reactions:

  • Ester Hydrolysis : Under acidic or basic conditions, it can hydrolyze back to valeric acid and benzyl alcohol.
  • Oxidation : Oxidizing agents can convert the compound into corresponding carboxylic acids.
  • Reduction : Reduction with hydrogen and a suitable catalyst can yield the corresponding alcohol.
Common Reagents and Conditions:
  • Esterification : Sulfuric acid or p-toluenesulfonic acid as catalysts.
  • Hydrolysis : Acidic or basic conditions.
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4).
  • Reduction : Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields valeric acid and benzyl alcohol, while oxidation produces the corresponding carboxylic acid.

Scientific Research Applications

Phenylmethyl valerate finds limited applications due to its synthetic nature. it may be used as a reference compound in analytical chemistry or as a starting material for further derivatization.

Mechanism of Action

The compound’s mechanism of action is not extensively studied. It likely exerts minimal biological effects due to its synthetic origin.

Comparison with Similar Compounds

Phenylmethyl valerate is structurally related to other esters and valeric acid derivatives. Similar compounds include:

Properties

CAS No.

162662-03-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl 2-methyl-3-oxopentanoate

InChI

InChI=1S/C13H16O3/c1-3-12(14)10(2)13(15)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

NZYHGHUWOHDUSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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